(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
Description
(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound featuring a conjugated vinylamino linker between a 4-(4-fluorophenyl)thiazole moiety and a methyl benzoate group. The E configuration of the vinyl group ensures planarity, which may enhance π-π stacking interactions and electronic conjugation. This compound is structurally analogous to sulfonylurea herbicides and kinase inhibitors but lacks direct pesticidal or therapeutic annotations in the available literature .
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c1-26-20(25)14-4-8-17(9-5-14)23-11-15(10-22)19-24-18(12-27-19)13-2-6-16(21)7-3-13/h2-9,11-12,23H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAPTMJKRUPSFJ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Vinylation and Cyanation:
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or thiazoles.
Scientific Research Applications
(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Differences :
- Substituent on the phenyl ring : Methoxy (-OCH₃) at the para position instead of fluorine (-F).
- Ester group : Ethyl ester (COOEt) vs. methyl ester (COOMe).
Impact on Properties :
- The methoxy group is electron-donating, which may reduce electrophilicity compared to the electron-withdrawing fluorine.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .
| Property | Target Compound (Fluorophenyl) | Methoxy Analog (Ethyl Ester) |
|---|---|---|
| Molecular Formula | C₂₁H₁₅FN₃O₂S | C₂₂H₁₉N₃O₃S |
| Molecular Weight | 400.43 g/mol | 405.47 g/mol |
| Substituent Electronic | Electron-withdrawing (-F) | Electron-donating (-OCH₃) |
| Ester Hydrolysis | Faster (methyl) | Slower (ethyl) |
Research Findings: No direct comparative studies are available, but computational modeling (e.g., DFT) could predict differences in dipole moments and frontier molecular orbitals, influencing reactivity .
4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Key Differences :
- Substituent on the phenyl ring : Isobutyl group (-CH₂CH(CH₃)₂) instead of fluorine.
- Terminal group : Benzamide (-CONH₂) vs. methyl benzoate (-COOMe).
Impact on Properties :
- The benzamide group enhances hydrogen-bonding capacity compared to the ester, improving solubility in polar solvents .
| Property | Target Compound (Fluorophenyl) | Isobutyl Analog (Benzamide) |
|---|---|---|
| Molecular Formula | C₂₁H₁₅FN₃O₂S | C₂₃H₂₁N₄OS |
| Molecular Weight | 400.43 g/mol | 413.50 g/mol |
| Steric Effects | Low (-F) | High (-CH₂CH(CH₃)₂) |
| Hydrogen Bonding | Moderate (ester) | High (amide) |
Research Findings :
Amide derivatives often show enhanced thermal stability and solubility in aqueous media, which may be advantageous in pharmaceutical formulations .
Metsulfuron-Methyl and Related Sulfonylurea Herbicides
Key Differences :
- Core structure: Sulfonylurea bridge vs. vinylamino-thiazole-benzoate.
- Functional groups: Triazine ring in sulfonylureas vs. cyano-vinyl in the target compound.
Impact on Properties :
| Property | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Target Enzyme | Not established | Acetolactate synthase (ALS) |
| Bioactivity | Unreported | Herbicidal |
| Key Functional Group | Cyano-vinyl | Sulfonylurea-triazine |
Research Findings : While sulfonylureas are well-characterized herbicides, the target compound’s biological activity remains unexplored in the literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
